molecular formula C12H12N2OS B5143915 2-(2-phenyl-3-thienyl)acetohydrazide

2-(2-phenyl-3-thienyl)acetohydrazide

Cat. No. B5143915
M. Wt: 232.30 g/mol
InChI Key: SCLGVOFFSGAUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenyl-3-thienyl)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PTAAH and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of PTAAH is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. PTAAH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
PTAAH has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in vitro and in vivo, as well as to reduce oxidative stress. PTAAH has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, PTAAH has been found to have neuroprotective effects, particularly in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using PTAAH in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. Additionally, PTAAH has been found to have low toxicity in animal models, which makes it a safer option for use in research. However, one limitation of using PTAAH is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on PTAAH. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of PTAAH and its potential targets. Finally, more research is needed to determine the optimal dosage and administration of PTAAH for various applications.

Synthesis Methods

The synthesis of PTAAH involves the reaction of 2-acetylthiophene with phenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method of synthesis has been optimized to produce high yields of pure PTAAH.

Scientific Research Applications

PTAAH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PTAAH has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-(2-phenylthiophen-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-14-11(15)8-10-6-7-16-12(10)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLGVOFFSGAUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylthiophen-3-yl)acetohydrazide

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